
8-Bromoisoquinoline
Overview
Description
8-Bromoisoquinoline is a heterocyclic aromatic organic compound with the molecular formula C₉H₆BrN. It is a derivative of isoquinoline, where a bromine atom is substituted at the 8th position of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Bromoisoquinoline can be synthesized through several methods. One common approach involves the bromination of isoquinoline using N-bromosuccinimide (NBS) in the presence of a catalyst such as aluminum chloride. The reaction is typically carried out in a solvent like sulfuric acid at low temperatures to control the reaction rate and yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions: 8-Bromoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted isoquinolines.
Oxidation Products: Isoquinoline N-oxides.
Reduction Products: Reduced isoquinoline derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Pharmaceutical Intermediates
8-Bromoisoquinoline serves as a crucial intermediate in synthesizing various pharmaceutical compounds. Its derivatives, such as 5-bromo-8-nitroisoquinoline, are particularly noted for their roles in developing drugs targeting multiple diseases, including cancer and infectious diseases .
2. Antiviral Properties
Research indicates that this compound exhibits antiviral activity against several viruses, including HIV and hepatitis C virus (HCV). Its mechanisms involve inhibiting viral replication and enhancing host immune responses .
3. Anticancer Research
The compound has been explored for its potential in anticancer therapies. Studies have shown that it can induce apoptosis in cancer cells through various signaling pathways, including the MAPK/ERK pathway and JAK/STAT signaling .
Biochemical Research Applications
1. Cell Biology
In cell biology, this compound is utilized to study cellular processes such as autophagy, cell cycle regulation, and DNA damage response. It aids researchers in understanding the biochemical pathways involved in disease progression and treatment responses .
2. Protein Interactions
The compound is also employed in research focused on protein interactions and enzyme activity. It acts as a probe to study the functions of specific proteins involved in metabolic pathways and signal transduction .
Data Table: Applications of this compound
Application Area | Details |
---|---|
Pharmaceutical Synthesis | Key intermediate for drugs targeting cancer, viral infections |
Antiviral Activity | Effective against HIV, HCV; enhances immune response |
Anticancer Research | Induces apoptosis; affects MAPK/ERK and JAK/STAT pathways |
Cell Biology | Studies autophagy, DNA damage response |
Protein Interaction Studies | Probes for understanding protein functions in metabolic pathways |
Case Studies
Case Study 1: Antiviral Efficacy
A study demonstrated that derivatives of this compound exhibited significant antiviral effects against HCV by disrupting the viral life cycle at multiple stages. This research highlights the compound's potential as a lead structure for developing new antiviral agents.
Case Study 2: Cancer Therapy
In another investigation, this compound was shown to selectively induce apoptosis in breast cancer cells while sparing normal cells. This selectivity suggests its utility in targeted cancer therapies.
Mechanism of Action
The mechanism of action of 8-Bromoisoquinoline involves its interaction with various molecular targets. In biological systems, it can bind to specific enzymes or receptors, modulating their activity. For example, it has been shown to induce apoptosis in cancer cells by interacting with tubulin, thereby disrupting the mitotic spindle formation . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Isoquinoline: The parent compound, which lacks the bromine substitution.
Quinoline: A structural isomer of isoquinoline with the nitrogen atom in a different position.
8-Hydroxyquinoline: Another derivative with a hydroxyl group instead of a bromine atom
Uniqueness: 8-Bromoisoquinoline is unique due to the presence of the bromine atom, which significantly alters its chemical reactivity and biological activity compared to its analogs. This substitution makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Biological Activity
8-Bromoisoquinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a halogenated derivative of isoquinoline, characterized by the presence of a bromine atom at the 8-position. This modification can significantly influence its biological activity by enhancing interactions with biological macromolecules through mechanisms such as halogen bonding.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In various studies, it has shown effectiveness against both Gram-positive and Gram-negative bacterial strains. For instance, derivatives of this compound have been tested against pathogens like Staphylococcus aureus and Klebsiella pneumoniae, displaying minimum inhibitory concentrations (MICs) that suggest potent antibacterial activity:
Compound | Target Bacteria | Inhibition Zone (mm) | Standard Drug (mm) |
---|---|---|---|
This compound Derivative | Pseudomonas aeruginosa | 22 | 24 |
This compound Derivative | Klebsiella pneumoniae | 25 | 27 |
These findings demonstrate its potential as a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Anticancer Activity
The anticancer properties of this compound derivatives have also been extensively studied. In cell line assays, several derivatives have shown significant cytotoxic effects against various cancer types, including breast (MCF-7), cervical (HeLa), and lung (A549) cancers. The following table summarizes the IC50 values from recent studies:
Cell Line | IC50 Value (µM) | Comparison to Cisplatin (µM) |
---|---|---|
MCF-7 | 5-19 | More potent than cisplatin |
HeLa | 7-49 | More potent than cisplatin |
A549 | 10-30 | More potent than cisplatin |
These results indicate that some derivatives are not only effective against cancer cells but also exhibit selectivity towards cancerous tissues over normal fibroblasts .
The mechanism underlying the biological activity of this compound is thought to involve its interaction with specific molecular targets. The bromine atom enhances the compound's ability to engage in non-covalent interactions with proteins and nucleic acids, potentially modulating enzyme activities and receptor functions. This modulation can lead to various biological effects, including apoptosis in cancer cells and disruption of bacterial cell wall synthesis.
Case Studies
- Anticancer Research : A study evaluated a series of isoquinoline derivatives, including this compound, for their cytotoxic effects on cancer cell lines. The results indicated that many derivatives were significantly more effective than standard chemotherapeutics like cisplatin .
- Antimicrobial Efficacy : Another research project focused on the antimicrobial activity of various bromoisoquinoline derivatives against drug-resistant bacterial strains. The findings revealed that some compounds exhibited lower MIC values than standard antibiotics, suggesting their potential as novel antibacterial agents .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 8-bromoisoquinoline, and how do their yields compare?
The two main routes are:
- Pomeranz-Fritsch cyclization : Starting from 2-bromobenzaldehyde and 2,2-dimethoxyethanamine to form a Schiff base, followed by borohydride reduction and cyclization. This method yields this compound in ~31% after chromatography .
- Sandmeyer reaction : Nitration of isoquinoline, reduction, diazotization, and bromination. However, this approach suffers from low and irreproducible yields . Yields are highly dependent on reaction conditions, with acidic cyclization (P₂O₅/H₂SO₄) yielding only 6% in some cases .
Q. How can impurities or byproducts in this compound synthesis be identified and resolved?
During borohydride reductions, chiral amine-borane complexes (e.g., 16 , 17 ) form as byproducts. These can be separated via chromatography and identified using ¹H-NMR, where diastereotopic hydrogens produce complex splitting patterns. Confirmation requires reacting amines with borane to reproduce the complexes .
Q. What analytical techniques are critical for characterizing this compound and intermediates?
- Chromatography : Essential for purifying intermediates (e.g., acetal 2 ) and final products .
- ¹H-NMR : Detects diastereotopic hydrogens in amine-borane byproducts and confirms regioselectivity in cyclization .
- HRMS/FT-IR : Validates molecular structures, as demonstrated in thioetherification studies .
Advanced Research Questions
Q. Why do alternative synthetic routes for this compound exhibit inconsistent yields, and how can reproducibility be improved?
The Pomeranz-Fritsch method’s low yield (~6%) under strongly acidic conditions (P₂O₅/H₂SO₄) is attributed to competing hydrolysis or incomplete cyclization. Reproducibility challenges arise from subtle variations in reagent purity, temperature control, and workup protocols. Systematic optimization of acid concentration and reaction time is recommended .
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
The bromine atom at the 8-position activates the isoquinoline core for coupling reactions. For example, in Pd-catalyzed thioetherification, this compound reacts with thiols under photoredox/nickel dual catalysis to form C–S bonds in 72% yield. The electron-deficient aromatic ring facilitates oxidative addition with nickel catalysts .
Q. What mechanistic insights explain the formation of amine-borane byproducts during this compound synthesis?
Borohydride reduction of Schiff bases (e.g., 1 , 6 ) generates secondary amines, which react with excess borane to form stable amine-borane adducts (16 , 17 ). These adducts introduce chirality at nitrogen, leading to diastereotopic hydrogens detectable via NMR. The reaction’s stereochemical outcome depends on the borane’s coordination geometry .
Q. Are there unexplored catalytic systems or methodologies for functionalizing this compound?
Recent studies suggest potential in:
- Buchwald–Hartwig amination : Pd(0)-catalyzed coupling with cyclic amines for C–N bond formation .
- Ullmann-type reactions : Copper-mediated coupling under high temperatures for aryl ether synthesis . These methods remain underexplored compared to traditional cross-coupling approaches.
Q. Methodological Guidance
Q. How should researchers address contradictions in reported yields for this compound synthesis?
- Systematic replication : Reproduce methods with strict control of reagent quality, temperature, and workup.
- Byproduct analysis : Use chromatography and NMR to identify unaccounted intermediates or side reactions .
- Documentation : Follow journal guidelines (e.g., Beilstein J. Org. Chem.) to ensure experimental details are sufficiently detailed for replication .
Q. What criteria should guide the selection of synthetic routes for this compound derivatives in drug discovery?
Prioritize routes that:
- Balance yield and scalability (e.g., avoid low-yield Sandmeyer reactions).
- Minimize toxic byproducts (e.g., boron-containing adducts).
- Enable regioselective functionalization for downstream applications .
Q. How can computational chemistry aid in optimizing this compound synthesis?
Density functional theory (DFT) can model transition states in cyclization or coupling reactions, predicting regioselectivity and guiding solvent/catalyst selection. For example, simulating borane adduct formation could rationalize stereochemical outcomes .
Properties
IUPAC Name |
8-bromoisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRIHFQFWWCIGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431935 | |
Record name | 8-Bromoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63927-22-0 | |
Record name | 8-Bromoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Bromoisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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